4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride

Catalog No.
S14169143
CAS No.
M.F
C7H3ClFNO5S
M. Wt
267.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchlorid...

Product Name

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonylchloride

IUPAC Name

4-fluoro-5-formyl-2-nitrobenzenesulfonyl chloride

Molecular Formula

C7H3ClFNO5S

Molecular Weight

267.62 g/mol

InChI

InChI=1S/C7H3ClFNO5S/c8-16(14,15)7-1-4(3-11)5(9)2-6(7)10(12)13/h1-3H

InChI Key

RTWXBASLGDSDLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-])F)C=O

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride is a specialized organic compound characterized by its complex structure, which includes a fluorine atom, a formyl group, a nitro group, and a sulfonyl chloride moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity conferred by its functional groups. The presence of the sulfonyl chloride group makes it particularly reactive towards nucleophiles, facilitating various chemical transformations.

  • Electrophilic Aromatic Substitution: The electron-withdrawing groups (nitro and sulfonyl) on the benzene ring enhance its susceptibility to electrophilic attack, allowing for substitutions at available positions on the ring.
  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives or alcohol derivatives.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst, which is a common transformation in organic synthesis.

While specific biological activity data for 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride is limited, compounds with similar structures often exhibit significant biological properties. For instance, sulfonyl chlorides are known to participate in various biological reactions and can serve as intermediates in the synthesis of pharmaceuticals. The presence of the nitro group may also suggest potential antimicrobial activity, as many nitro-containing compounds are known for their biological efficacy .

The synthesis of 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride typically involves several key steps:

  • Nitration: Introduction of the nitro group to a suitable benzene derivative using concentrated nitric acid and sulfuric acid.
  • Formylation: Addition of the formyl group through reactions involving formic acid or formyl chloride.
  • Fluorination: Introduction of the fluorine atom using fluorinating agents such as hydrogen fluoride.
  • Sulfonylation: Formation of the sulfonyl chloride group via chlorosulfonic acid or sulfuryl chloride.

These steps can be optimized for industrial production, often utilizing continuous flow reactors to enhance efficiency and yield.

4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride finds applications primarily in organic synthesis. Its reactive functional groups make it a valuable intermediate in:

  • Pharmaceutical Chemistry: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the development of new materials with specific chemical properties.

The compound's ability to participate in various

  • Molecular Docking Studies: To predict how this compound might interact with biological targets.
  • Kinetic Studies: To understand reaction rates and mechanisms when interacting with nucleophiles or electrophiles.

These studies can provide insights into its potential biological activity and reactivity patterns.

Several compounds share structural similarities with 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride. Below is a comparison highlighting their unique features:

Compound NameNotable Features
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chlorideSimilar sulfonamide formation potential; different halogen substitution.
2-Nitrobenzenesulfonyl chlorideLacks fluorine; simpler structure affects reactivity .
4-Chloro-3-nitrobenzenesulfonyl chlorideContains chlorine instead of fluorine; different electronic properties .

Uniqueness of 4-Fluoro-5-formyl-2-nitrobenzene-1-sulfonyl Chloride

The uniqueness of 4-fluoro-5-formyl-2-nitrobenzene-1-sulfonyl chloride lies in its combination of functional groups that allow for versatile reactivity not present in simpler analogs. The presence of both a formyl group and a nitro group alongside the sulfonyl chloride enhances its potential as an intermediate in complex organic syntheses and medicinal chemistry applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

266.9404492 g/mol

Monoisotopic Mass

266.9404492 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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